molecular formula C23H30N2O B12766678 3GD8XN4Zne CAS No. 1000022-56-9

3GD8XN4Zne

Cat. No.: B12766678
CAS No.: 1000022-56-9
M. Wt: 349.5 g/mol
InChI Key: BMXRRRIDMAIEKX-SVZFZNDKSA-N
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Description

Preparation Methods

The preparation of 3GD8XN4Zne involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3GD8XN4Zne undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3GD8XN4Zne has a wide range of scientific research applications In chemistry, it is used as a reference compound for studying benzamide derivatives In biology, it is utilized in research related to its interaction with specific proteins and enzymesAdditionally, it is used in various industrial processes .

Mechanism of Action

The mechanism of action of 3GD8XN4Zne involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins and enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

3GD8XN4Zne can be compared with other similar compounds, such as other benzamide derivatives. These compounds share some structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting effects on its target proteins and pathways .

Properties

CAS No.

1000022-56-9

Molecular Formula

C23H30N2O

Molecular Weight

349.5 g/mol

IUPAC Name

2,6-dimethyl-N-[(S)-[1-[methyl((111C)methyl)amino]cyclopentyl]-phenylmethyl]benzamide

InChI

InChI=1S/C23H30N2O/c1-17-11-10-12-18(2)20(17)22(26)24-21(19-13-6-5-7-14-19)23(25(3)4)15-8-9-16-23/h5-7,10-14,21H,8-9,15-16H2,1-4H3,(H,24,26)/t21-/m0/s1/i3-1

InChI Key

BMXRRRIDMAIEKX-SVZFZNDKSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)C(=O)N[C@@H](C2=CC=CC=C2)C3(CCCC3)N(C)[11CH3]

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)NC(C2=CC=CC=C2)C3(CCCC3)N(C)C

Origin of Product

United States

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